molecular formula C13H22N2O4 B13160074 tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate

tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate

Cat. No.: B13160074
M. Wt: 270.32 g/mol
InChI Key: XDIOHLMWCUTOAL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-4-5-13(9-15)6-7-14-10(16)18-13/h4-9H2,1-3H3,(H,14,16)

InChI Key

XDIOHLMWCUTOAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNC(=O)O2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with commercially available or readily synthesized precursors such as:

Stepwise Synthesis Pathway

Based on patent literature and research articles, the typical synthesis involves:

Step Description Reagents & Conditions Reference / Source
1 Preparation of Malonate Derivative Ethyl malonate reacted with suitable substituents , Patent CN111620869A
2 Nucleophilic Reduction Lithium borohydride in tetrahydrofuran (THF)
3 Sulfonylation P-toluenesulfonyl chloride in dichloromethane
4 Cyclization Cesium carbonate in acetonitrile
5 Reduction of Amides Magnesium chips in methanol
6 Protection of Amino Groups Boc anhydride in dichloromethane
7 Final Cyclization & Esterification Palladium catalysis in methanol

This sequence ensures the stepwise assembly of the spirocyclic core with the tert-butyl ester functionality.

Specific Preparation Methods

Method 1: Multi-step Synthesis via Nucleophilic Addition and Cyclization

Step 1: Malonate Activation
Ethyl malonate reacts with an appropriate electrophile (e.g., alkyl halides) under basic conditions to form a malonate derivative.

Step 2: Reduction
Lithium borohydride reduces the malonate to a corresponding alcohol or amine intermediate, facilitating subsequent transformations.

Step 3: Sulfonylation and Cyclization
Reaction with p-toluenesulfonyl chloride introduces a sulfonyl group, which then undergoes cyclization in the presence of cesium carbonate, forming the spirocyclic framework.

Step 4: Reduction of Amide and Protection
Magnesium-mediated reduction converts amides to amines, which are protected with Boc anhydride to prevent side reactions.

Step 5: Final Cyclization and Ester Formation
Palladium-catalyzed hydrogenation in methanol yields the final spirocyclic ester.

Method 2: Direct Cyclization from Amino Alcohols

Alternatively, a route involves:

  • Starting from amino alcohols,
  • Forming the spirocyclic core through intramolecular cyclization under basic or acidic conditions,
  • Introducing the tert-butyl ester via esterification with tert-butyl chloroformate or similar reagents.

Data Tables of Reaction Conditions

Step Reaction Temperature Reaction Time Reagents Notes
1 25-80°C 5 hours Ethyl malonate, electrophile Controlled addition to prevent side reactions
2 0-70°C 2.5 hours Lithium borohydride Anhydrous conditions in THF
3 25°C 12 hours P-toluenesulfonyl chloride DCM solvent, inert atmosphere
4 25-90°C 3 hours Cesium carbonate Acetonitrile solvent
5 25-80°C 1 hour Magnesium chips Methanol solvent
6 25°C 12 hours Boc anhydride DCM solvent
7 25°C 3 hours Palladium on carbon Methanol solvent

Research Discoveries and Innovations

Recent advances highlight:

Notable Research Findings:

  • The patent CN111620869A reports a seven-step synthesis emphasizing operational simplicity and industrial scalability.
  • Studies demonstrate that cyclization under basic conditions with cesium carbonate significantly improves yield and selectivity.
  • The use of borane complexes in amide reduction offers high efficiency with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds with active sites of enzymes, while the diazaspiro system can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight Spiro System Key Functional Groups Applications/Notes
This compound (1783724-58-2) C₁₃H₂₂N₂O₄ 270.32 [5.5] 2-oxo, 1-oxa, 3,8-diaza Intermediate for EGFR inhibitors ; conformational rigidity enhances binding
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (1158749-94-0) C₁₃H₂₂N₂O₄ 270.32 [4.5] 2-oxo, 1-oxa absent, 1,8-diaza Smaller spiro system may reduce steric hindrance in synthesis
tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (1160247-05-1) C₁₃H₂₄N₂O₃ 256.34 [5.5] 1-oxa, 4,8-diaza (no oxo) Lack of oxo group limits hydrogen bonding; used in peptide mimetics
tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate (1341039-08-4) C₁₄H₂₄N₂O₃ 268.35 [4.6] 1-oxo, 2,8-diaza Larger spiro ring may increase solubility
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (N/A) C₁₈H₂₃N₂O₄ 331.39 [5.5] 2-oxo, 3-oxa, 1,8-diaza, benzyl ester Benzyl group enhances lipophilicity; used in prodrug strategies
Key Comparative Insights :

Spiro Ring Size and Conformation :

  • The [5.5] spiro system (e.g., main compound) provides a balance between rigidity and synthetic accessibility. Smaller spiro systems (e.g., [4.5] in CAS 1158749-94-0) reduce steric bulk but may limit binding interactions . Larger systems (e.g., [4.6] in CAS 1341039-08-4) increase solubility but complicate synthesis .

Functional Group Variations: The 2-oxo group in the main compound enhances hydrogen-bonding capacity, critical for kinase inhibitor activity . Its absence in CAS 1160247-05-1 limits such interactions but simplifies derivatization . Protective Groups: tert-butyl carbamate (main compound) offers stability under acidic conditions, whereas benzyl esters (CAS 1445950-77-5) are cleavable via hydrogenolysis, enabling targeted drug release .

Hazard and Stability Profiles :

  • Compounds with oxo groups (e.g., main compound, CAS 1158749-94-0) often exhibit higher reactivity, necessitating strict storage (2–8°C) to prevent degradation .
  • Benzyl-substituted derivatives (e.g., CAS 1445950-77-5) may require inert atmospheres due to oxidation sensitivity .

Biological Activity: The main compound’s spiro[5.5] core and 2-oxo group make it a preferred scaffold for EGFR inhibitors, as seen in its use to synthesize compound 3A in kinase studies .

Biological Activity

tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by an oxazolidinone ring fused to a diazaspiro undecane system, suggests a variety of interactions with biological targets, making it of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O4C_{13}H_{22}N_{2}O_{4}, with a molecular weight of approximately 270.33 g/mol. The compound typically appears as a white solid and requires careful handling due to its classified hazards, including potential skin and eye irritation .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The oxazolidinone ring can form hydrogen bonds with active sites on enzymes, while the diazaspiro framework enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, influencing several biochemical pathways .

Biological Activities

Preliminary studies suggest that compounds with similar structural motifs may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in the spirocyclic class have shown potential against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Research indicates possible protective effects on neuronal cells, suggesting applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of spirocyclic compounds against Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones for certain derivatives .
  • Cytotoxicity Testing :
    • In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds with similar structures exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents .
  • Neuroprotective Effects :
    • Research focusing on neuroprotection highlighted that spirocyclic compounds could reduce oxidative stress markers in neuronal cultures, suggesting a mechanism through which they may protect against neurodegeneration .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological ActivityNotable Findings
tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylateSpirocyclicAntimicrobialEffective against Gram-positive bacteria
tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylateSpirocyclicAnticancerCytotoxic to various cancer cell lines
tert-butyl 3-iodomethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylateSpirocyclicNeuroprotectiveReduces oxidative stress in neuronal cells

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